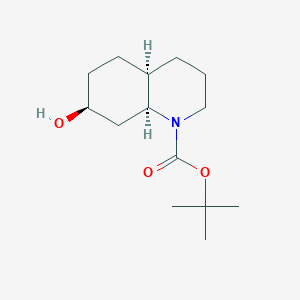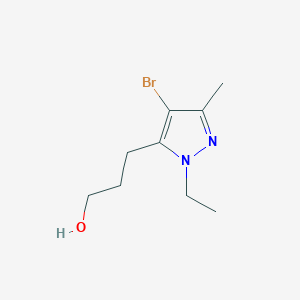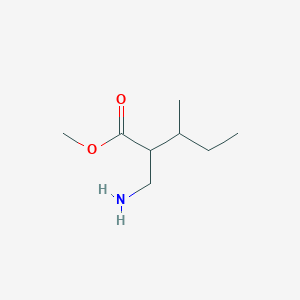
Methyl 2-(aminomethyl)-3-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(aminomethyl)-3-methylpentanoate is an organic compound with a complex structure that includes an ester functional group, an amine group, and a branched alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-3-methylpentanoate typically involves the esterification of 2-(aminomethyl)-3-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(aminomethyl)-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acyl chlorides or anhydrides are often used in the presence of a base to form amides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(aminomethyl)-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(aminomethyl)-3-methylpentanoate involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect cellular pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(aminomethyl)-3-methylbutanoate
- Methyl 2-(aminomethyl)-3-ethylpentanoate
- Methyl 2-(aminomethyl)-3-methylhexanoate
Uniqueness
Methyl 2-(aminomethyl)-3-methylpentanoate is unique due to its specific branched structure, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in organic and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
methyl 2-(aminomethyl)-3-methylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-6(2)7(5-9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 |
Clave InChI |
UVCATMSZWBHBRD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CN)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





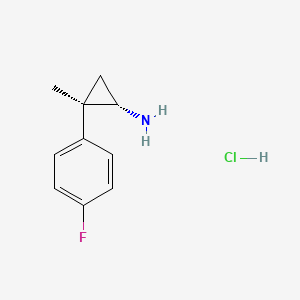
![tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B13553535.png)

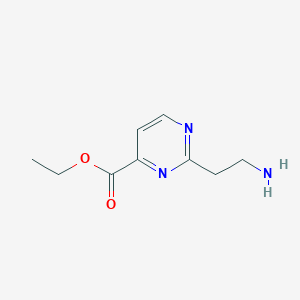
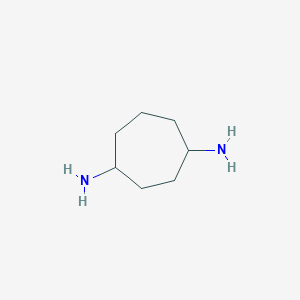
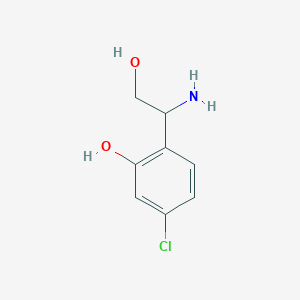
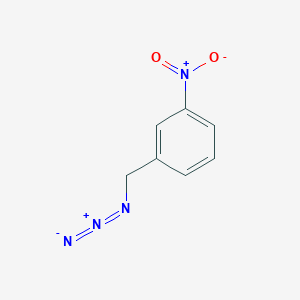
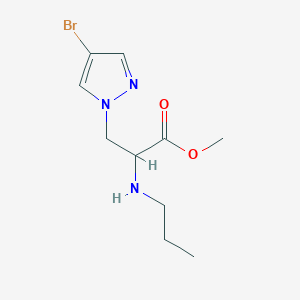
![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile](/img/structure/B13553575.png)
